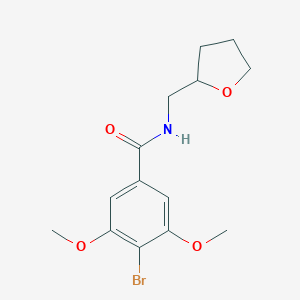![molecular formula C13H12F3NO2S2 B263039 N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)
N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide, also known as TES, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its diverse range of applications. TES is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. This compound has been extensively studied for its potential use in biochemical and physiological research.
Mechanism of Action
N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide works by inhibiting the activity of carbonic anhydrase, which is responsible for the conversion of carbon dioxide to bicarbonate. This inhibition leads to an accumulation of carbon dioxide, which can inhibit the growth of cancer cells and reduce intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce intraocular pressure in glaucoma patients and inhibit the growth of cancer cells. N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide has also been shown to have anticonvulsant properties, making it a potential treatment option for epilepsy.
Advantages and Limitations for Lab Experiments
N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It also has a low toxicity profile, making it safe for use in animal studies. However, one limitation of N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide. One area of interest is the development of N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide analogs with improved solubility and potency. Another potential direction is the use of N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide and its potential applications in the treatment of various diseases.
Synthesis Methods
N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-thiophene ethanol with p-trifluoromethyl benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through recrystallization or chromatography.
Scientific Research Applications
N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide has been widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been found to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer.
properties
Product Name |
N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C13H12F3NO2S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12F3NO2S2/c14-13(15,16)10-3-5-12(6-4-10)21(18,19)17-8-7-11-2-1-9-20-11/h1-6,9,17H,7-8H2 |
InChI Key |
PGRQXUZPXYWBTK-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1=CSC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)



![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)
